molecular formula C11H10BrN B8768082 7-Bromo-3-ethylquinoline

7-Bromo-3-ethylquinoline

Cat. No. B8768082
M. Wt: 236.11 g/mol
InChI Key: HBVDDHQDFIPZFV-UHFFFAOYSA-N
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Patent
US06894062B1

Procedure details

To a well-stirred mixture consisting of 3-bromo-aniline (5.40 g, 31.4 mmol), sodium 3-nitro-benzene sulfonate (4.25 g, 18.9 mmol), 8.5 g (177 mmol) of concentrated sulfuric acid, and 3.2 ml of water heated to 100° C., 2-ethyl acrolein (5.0 ml, 51 mmol) was added. After maintaining the reaction temperature at 100° C. for 1 hour, the temperature was elevated to 110° C. An additional portion of 2-ethyl acrolein (1.0 ml, 10.2 mmol) was added, and the reaction was stirred at 110° C. for 1 hour. The reaction temperature was then elevated to 120° C. prior to addition of another 1.0 ml (10.2 mmol) portion of 2-ethyl acrolein. After heating the reaction at 120° C. for 1 hour, the temperature was increased to 130° C. prior to addition of 1.0 ml (10.2 mmol) of 2-ethyl acrolein. Finally, the reaction temperature was raised to 140° C. and maintained at that temperature for 2 hours after addition of a final portion (1.3 ml, 13.2 mol) of 2-ethyl acrolein. The cooled reaction was quenched with ice (50 g), and the pH of the resulting mixture was adjusted to by addition of 6 N aqueous sodium hydroxide. The mixture was then extracted with two 30 ml portions of methylene chloride. The combined organic extracts were dried (anhydrous sodium sulfate) and concentrated in vacuo, affording an amber oil. Flash chromatography of the entire sample utilizing the Biotage Flash 401i™ silica gel flash chromatography module and manufacturer's prepacked silica gel cartridges described in Example 1, Step 4, and eluting with methylene chloride, afforded the title compound (1.46 g, 19.7% yield) as a viscous light amber syrup which solid on standing.
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 mL
Type
solvent
Reaction Step Two
Name
sodium 3-nitro-benzene sulfonate
Quantity
4.25 g
Type
reactant
Reaction Step Three
Quantity
8.5 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Five
Quantity
1 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
1 mL
Type
reactant
Reaction Step Eight
Quantity
1.3 mL
Type
reactant
Reaction Step Nine
[Compound]
Name
401i
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Yield
19.7%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[N+](C1C=C(S([O-])(=O)=O)C=CC=1)([O-])=O.[Na+].S(=O)(=O)(O)O.[CH2:28]([C:30](=[CH2:33])[CH:31]=O)[CH3:29]>O>[Br:1][C:2]1[CH:3]=[C:4]2[C:6]([CH:31]=[C:30]([CH2:28][CH3:29])[CH:33]=[N:5]2)=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
BrC=1C=C(N)C=CC1
Step Two
Name
Quantity
3.2 mL
Type
solvent
Smiles
O
Step Three
Name
sodium 3-nitro-benzene sulfonate
Quantity
4.25 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)[O-].[Na+]
Step Four
Name
Quantity
8.5 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)C(C=O)=C
Step Six
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)C(C=O)=C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C=O)=C
Step Eight
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)C(C=O)=C
Step Nine
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(C)C(C=O)=C
Step Ten
Name
401i
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 110° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After maintaining the reaction temperature at 100° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was elevated to 110° C
CUSTOM
Type
CUSTOM
Details
was then elevated to 120° C.
TEMPERATURE
Type
TEMPERATURE
Details
After heating
CUSTOM
Type
CUSTOM
Details
the reaction at 120° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was increased to 130° C.
TEMPERATURE
Type
TEMPERATURE
Details
Finally, the reaction temperature was raised to 140° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction
CUSTOM
Type
CUSTOM
Details
was quenched with ice (50 g)
ADDITION
Type
ADDITION
Details
the pH of the resulting mixture was adjusted to by addition of 6 N aqueous sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with two 30 ml portions of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (anhydrous sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
affording an amber oil
WASH
Type
WASH
Details
eluting with methylene chloride

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C2C=C(C=NC2=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.46 g
YIELD: PERCENTYIELD 19.7%
YIELD: CALCULATEDPERCENTYIELD 19.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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